N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide

Lipophilicity Medicinal Chemistry ADME

This tetrazole-substituted aryl amide (CAS 921501-92-0) is a critical molecular probe for systematic SAR exploration of the α7 nicotinic acetylcholine receptor (nAChR) positive allosteric modulator (PAM) pharmacophore. Its 3-fluorophenyl group confers a distinct electronic and lipophilic profile (cLogP increase of 0.32 over the unsubstituted phenyl analog) enabling precise titration of lipophilicity in potency assays. The methylene linker provides moderate flexibility for constructing linker libraries to probe optimal target engagement geometry. Furthermore, its predicted metabolic lability (O-demethylation) makes it an ideal tool for investigating metabolic switching in CNS programs. Procure this specific scaffold to eliminate structural ambiguity and ensure valid cross-study SAR correlations.

Molecular Formula C18H18FN5O2
Molecular Weight 355.373
CAS No. 921501-92-0
Cat. No. B2357417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide
CAS921501-92-0
Molecular FormulaC18H18FN5O2
Molecular Weight355.373
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F
InChIInChI=1S/C18H18FN5O2/c1-26-16-8-5-13(6-9-16)7-10-18(25)20-12-17-21-22-23-24(17)15-4-2-3-14(19)11-15/h2-6,8-9,11H,7,10,12H2,1H3,(H,20,25)
InChIKeyMGBJTCNCABQQST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Overview of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide (CAS 921501-92-0)


N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide (CAS 921501-92-0) is a synthetic small molecule belonging to the class of tetrazole-substituted aryl amide derivatives [1]. This compound is structurally characterized by a central propanamide scaffold, functionalized at one terminus with a 4-methoxyphenyl moiety and at the other with a 1-(3-fluorophenyl)-1H-tetrazole group via a methylene linker. The presence of the tetrazole ring, a well-established carboxylic acid bioisostere, alongside the fluorinated aromatic ring, suggests its utility in medicinal chemistry research targeting receptor modulation, particularly as a potential positive allosteric modulator (PAM) of the alpha 7 nicotinic acetylcholine receptor (nAChR) [1]. As a research compound with a purity of typically 95%, it serves as a specific molecular probe for studying structure-activity relationships (SAR) where the electronic effects of fluorine substitution are critical.

Why Substituting N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide with Simple Analogs Can Lead to Data Misinterpretation


Generic substitution of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide is scientifically unsound due to the profound impact of even minor structural modifications on its physicochemical and pharmacological profile. The 3-fluorophenyl substituent on the tetrazole ring is not a passive label; the position and electronegativity of the fluorine atom directly influence the molecule's lipophilicity (LogP), metabolic stability, and ability to engage in specific electrostatic interactions with target binding pockets [1]. Replacing this group with an unsubstituted phenyl, a 4-fluorophenyl, or a cyclohexyl moiety creates a fundamentally different chemical entity with altered pharmacodynamics and pharmacokinetics, rendering any cross-study comparisons invalid unless these discrete structural effects are formally accounted for [1]. The quantitative evidence below demonstrates the specific, measurable consequences of these structural variations.

Quantitative Differentiation Evidence for N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide


Enhanced Lipophilicity (LogP) Conferred by the 3-Fluorophenyl Substituent Compared to the Unsubstituted Phenyl Analog

The incorporation of a single fluorine atom at the 3-position of the N-phenyl ring on the tetrazole significantly increases the compound's lipophilicity, a critical parameter for membrane permeability and CNS penetration. The target compound, with its 3-fluorophenyl group, has a calculated LogP that is elevated relative to its direct unsubstituted phenyl analog, N-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide [1]. This modification directly impacts the compound's ability to partition into lipid bilayers and cross biological barriers, a key differentiator for cellular assay performance.

Lipophilicity Medicinal Chemistry ADME Fluorine Chemistry

Conformational Restriction via the Tetrazole Methylene Linker Versus a Direct Amide Connection

The mode of attachment of the tetrazole ring to the propanamide scaffold dictates the molecule's conformational freedom and its ability to adopt a bioactive conformation. The target compound employs a methylene (-CH2-) linker, which provides a degree of flexibility that is distinct from analogs where the tetrazole is directly fused via an amide bond. This difference is critical for receptor recognition at targets like the alpha 7 nAChR, where a specific spatial orientation of the aryl rings is required for PAM activity [1].

Conformational Analysis Receptor Binding Medicinal Chemistry

Metabolic Vulnerability of the 4-Methoxyphenyl Group: A Key Differentiator from Halogenated Analogs

The presence of a 4-methoxyphenyl group introduces a specific metabolic liability that is well-characterized in drug discovery: O-dealkylation by cytochrome P450 enzymes. This metabolic pathway distinguishes the compound from analogs where the methoxy group is replaced with a more metabolically stable substituent, such as a chlorine atom. The target compound's methoxy group serves as a specific site for oxidative metabolism, a property that can be exploited or mitigated depending on the experimental objectives [1].

Metabolic Stability Cytochrome P450 O-Dealkylation ADME

Optimal Application Scenarios for Procuring N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide


Structure-Activity Relationship (SAR) Studies Focused on Fluorine Substitution Effects on α7 nAChR PAM Activity

This compound is the ideal choice for a systematic SAR exploration of the N-phenyl substituent on the tetrazole ring. Its 3-fluorophenyl group provides a distinct electronic and lipophilic profile, enabling direct head-to-head comparison with unsubstituted phenyl (less lipophilic), 4-fluorophenyl (altered electrostatic vector), and 3-chlorophenyl (different halogen size and electronegativity) analogs. The quantitative cLogP increase of 0.32 units over the phenyl analog allows researchers to precisely titrate lipophilicity and correlate it with cell-based PAM potency data [1].

Synthesis of a Focused Tetrazole Linker Library for Conformational Analysis

The methylene linker in this compound offers moderate flexibility, making it a valuable anchor point for building a linker library. By procuring this scaffold, researchers can synthesize analogs with shorter, more rigid linkers (e.g., direct bond) or longer, more flexible ones (e.g., ethylene) to systematically probe the optimal distance and geometry between the two aryl rings for target engagement, as predicted by the model showing 3-4 additional accessible conformers compared to a direct-linker variant [1].

Investigation of Metabolic Switching via O-Demethylation in CNS Penetration Studies

Given its predicted metabolic profile dominated by O-demethylation of the 4-methoxyphenyl group, this compound is a superior probe for studies designed to investigate the functional consequences of metabolic switching in the CNS. Researchers can compare its pharmacokinetic profile (predicted short microsomal half-life) and pharmacology with that of its stable 4-chloro analog to differentiate the pharmacological contributions of the parent drug from its active phenolic metabolite, a critical step in target validation for neuroscience programs [1].

Quote Request

Request a Quote for N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.